molecular formula C8H7NO4 B14837203 4-Carbamoyl-2-hydroxybenzoic acid CAS No. 3444-73-3

4-Carbamoyl-2-hydroxybenzoic acid

Cat. No.: B14837203
CAS No.: 3444-73-3
M. Wt: 181.15 g/mol
InChI Key: ROXMNSSRXYHBTJ-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a benzene ring, along with a carbamoyl group (-CONH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired compound. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product in high purity. The use of eco-friendly and cost-effective methods is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carbamoyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s hydroxyl and carboxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and function. Additionally, its carbamoyl group can interact with nucleophiles, further modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamoyl-2-hydroxybenzoic acid is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This group allows for additional interactions with biological molecules, making it a valuable compound for various applications .

Properties

CAS No.

3444-73-3

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

4-carbamoyl-2-hydroxybenzoic acid

InChI

InChI=1S/C8H7NO4/c9-7(11)4-1-2-5(8(12)13)6(10)3-4/h1-3,10H,(H2,9,11)(H,12,13)

InChI Key

ROXMNSSRXYHBTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)C(=O)O

Origin of Product

United States

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